molecular formula C24H26ClN3O6S2 B3624929 2-(N-(4-chlorophenyl)sulfonyl-4-ethoxyanilino)-N-[3-[methyl(methylsulfonyl)amino]phenyl]acetamide

2-(N-(4-chlorophenyl)sulfonyl-4-ethoxyanilino)-N-[3-[methyl(methylsulfonyl)amino]phenyl]acetamide

Cat. No.: B3624929
M. Wt: 552.1 g/mol
InChI Key: HZGFIWXALHAYFX-UHFFFAOYSA-N
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Description

The compound contains several functional groups, including a sulfonyl group, an ethoxy group, and an amino group. These groups could potentially contribute to its reactivity and properties .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data, I can’t provide a detailed analysis .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups it contains. For example, the sulfonyl group might undergo nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its structure and the functional groups it contains. These properties might include its melting point, solubility, and reactivity .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically determined through biological testing and is often specific to the particular compound and the system it’s interacting with .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and biological activity. Without specific information, it’s difficult to provide a detailed analysis .

Future Directions

Future research on this compound could involve further exploration of its synthesis, reactivity, and potential applications. This might include testing its biological activity or investigating its physical and chemical properties in more detail .

Properties

IUPAC Name

2-(N-(4-chlorophenyl)sulfonyl-4-ethoxyanilino)-N-[3-[methyl(methylsulfonyl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN3O6S2/c1-4-34-22-12-10-20(11-13-22)28(36(32,33)23-14-8-18(25)9-15-23)17-24(29)26-19-6-5-7-21(16-19)27(2)35(3,30)31/h5-16H,4,17H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZGFIWXALHAYFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC(=O)NC2=CC(=CC=C2)N(C)S(=O)(=O)C)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(N-(4-chlorophenyl)sulfonyl-4-ethoxyanilino)-N-[3-[methyl(methylsulfonyl)amino]phenyl]acetamide
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2-(N-(4-chlorophenyl)sulfonyl-4-ethoxyanilino)-N-[3-[methyl(methylsulfonyl)amino]phenyl]acetamide
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2-(N-(4-chlorophenyl)sulfonyl-4-ethoxyanilino)-N-[3-[methyl(methylsulfonyl)amino]phenyl]acetamide
Reactant of Route 4
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2-(N-(4-chlorophenyl)sulfonyl-4-ethoxyanilino)-N-[3-[methyl(methylsulfonyl)amino]phenyl]acetamide
Reactant of Route 5
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2-(N-(4-chlorophenyl)sulfonyl-4-ethoxyanilino)-N-[3-[methyl(methylsulfonyl)amino]phenyl]acetamide
Reactant of Route 6
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2-(N-(4-chlorophenyl)sulfonyl-4-ethoxyanilino)-N-[3-[methyl(methylsulfonyl)amino]phenyl]acetamide

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